molecular formula C23H21FN4O B608105 2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one CAS No. 1105659-16-2

2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one

Cat. No. B608105
M. Wt: 388.45
InChI Key: XZZOJFOFCDHYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INHIB1X is a dual inhibitor of MAPKAPK5 and MAPKAPK2.

Scientific Research Applications

1. Synthesis and Transformation of Heterocyclic Compounds

The synthesis of complex heterocyclic compounds often involves the creation of new photochromic tetrahydroindolizines and related structures, which are important in various scientific applications such as material science and bioactive molecule development. For instance, dimethyl 10b'-(4-fluorostyryl)-8',9'-dimethoxy-4-nitro-5',6'-dihydrospiro[9H-fluorene-9,1'(10b'H)-pyrrolo[2,1-a]isoquinoline]-2',3'-dicarboxylate is recognized for its photochromic behavior, which is pertinent to light-sensitive applications (Li Feng et al., 2004).

2. Creation of Bioactive Molecules

The compound is instrumental in the creation of bioactive molecules, especially those involved in the synthesis of steroid analogs and other medically relevant structures. A study demonstrated the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with substituted 1-methyl-3,4-dihydroisoquinolines, paving the way for the synthesis of compounds with potential pharmacological properties (Yu. N. Bannikova et al., 2008).

3. Cycloaddition Reactions

The molecule is also involved in cycloaddition reactions, a fundamental process in chemical synthesis, especially in constructing complex molecular structures. For instance, 2-Fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives were obtained through such reactions, highlighting the compound's significance in forming new chemical entities with potential applications in various scientific fields (M. Novikov et al., 2005).

4. Advanced Synthetic Chemistry

The molecule is central to advanced synthetic chemistry, particularly in creating spirocyclic and heterocyclic structures. These structures are pivotal in developing new materials and bioactive compounds, underlining the compound's role in advancing chemical synthesis and material science (Yu. N. Bannikova et al., 2005).

properties

CAS RN

1105659-16-2

Product Name

2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one

Molecular Formula

C23H21FN4O

Molecular Weight

388.45

IUPAC Name

2'-(2-Fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one

InChI

InChI=1S/C23H21FN4O/c1-28-11-23(12-28)10-26-22(29)19-15-7-6-13-9-25-18(14-4-2-3-5-17(14)24)8-16(13)20(15)27-21(19)23/h2-5,8-9,27H,6-7,10-12H2,1H3,(H,26,29)

InChI Key

XZZOJFOFCDHYRX-UHFFFAOYSA-N

SMILES

O=C(C1=C2NC3=C1CCC4=C3C=C(C5=CC=CC=C5F)N=C4)NCC62CN(C)C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

INHIB-1X;  INHIB 1X;  INHIB1X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one
Reactant of Route 2
2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one
Reactant of Route 3
Reactant of Route 3
2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one
Reactant of Route 4
Reactant of Route 4
2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one
Reactant of Route 5
Reactant of Route 5
2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one
Reactant of Route 6
2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one

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